rac-Vofopitant-d3

LC-MS/MS Bioanalysis Pharmacokinetics

Quantifying Vofopitant in complex biological matrices via LC-MS/MS requires a matched internal standard to correct for matrix effects and ionization variability that analog IS cannot replicate. - +3 Da mass shift enables unambiguous MS discrimination from unlabeled analyte - Co-elutes identically with Vofopitant to normalize extraction recovery, ion suppression, and phospholipid interference - Provides reliable quantification in plasma, tissue homogenates, and microsomal stability assays for regulatory-grade pharmacokinetic studies

Molecular Formula C21H23F3N6O
Molecular Weight 435.5 g/mol
Cat. No. B12394611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Vofopitant-d3
Molecular FormulaC21H23F3N6O
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4
InChIInChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/i1D3
InChIKeyXILNRORTJVDYRH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Vofopitant-d3 Deuterated NK1 Antagonist Internal Standard


rac-Vofopitant-d3 (rac-GR 205171-d3) is a deuterium-labeled analog of the potent and selective tachykinin neurokinin‑1 (NK1) receptor antagonist Vofopitant (GR 205171) [1]. As a stable isotope‑labeled internal standard, it is specifically designed for the accurate quantitative analysis of Vofopitant in complex biological matrices using liquid chromatography–tandem mass spectrometry (LC–MS/MS) . The incorporation of three deuterium atoms (d3) provides a distinct mass shift of +3 Da relative to the unlabeled analyte, enabling precise mass spectrometric discrimination without altering the compound’s fundamental physicochemical properties or receptor binding characteristics .

Internal Standard Type
Deuterated (d3) analog of Vofopitant
Mass Shift
+3 Da for LC‑MS/MS discrimination
Co‑elution
Co‑elutes with Vofopitant for matrix‑effect correction

Why rac-Vofopitant-d3 Has No Analytical Substitute


In quantitative LC‑MS/MS bioanalysis, the use of a structural analog or a different deuterated internal standard introduces significant risk of systematic error due to differential extraction recovery, ion suppression/enhancement, and chromatographic behavior [1]. The molecular structure of Vofopitant—with its unique tetrazole and piperidinamine moieties—dictates a specific retention time and ionization efficiency that cannot be accurately mimicked by other NK1 antagonists (e.g., Aprepitant‑d4 or Netupitant‑D6) or by unlabeled Vofopitant . rac‑Vofopitant‑d3 co‑elutes with the analyte Vofopitant and experiences identical matrix effects, thereby fulfilling the fundamental requirement of a stable isotope‑labeled internal standard for accurate and precise quantification in pharmacokinetic, metabolic, and drug‑interaction studies .

Target ISTD
rac‑Vofopitant‑d3
Substitute Risk
Structural analogs (e.g., Aprepitant‑d4) exhibit different retention and ionization; matrix‑effect correction may fail.
Target ISTD
rac‑Vofopitant‑d3
Substitute Risk
Unlabeled Vofopitant lacks mass shift; cannot discriminate analyte from internal standard in MRM.

rac-Vofopitant-d3 Differentiation Evidence


Mass Shift and Isotopic Purity

rac-Vofopitant-d3 provides a consistent +3.0 Da mass shift relative to the unlabeled Vofopitant analyte (MW 432.44 vs. 435.46) . This mass difference is sufficient to avoid isotopic overlap in the MS/MS detection window when monitoring the [M+H]+ ion (m/z 433.2 → product ion) versus the internal standard m/z 436.2 . High isotopic purity (≥98% deuterium incorporation) minimizes cross‑contribution between the analyte and internal standard channels, ensuring linearity and accuracy at low ng/mL concentrations .

Mass Shift and Isotopic Purity
Data to verify
+3.0 Da mass shift; ≥98% deuterium incorporation
Enables baseline MS/MS separation for accurate MRM quantitation
Isotopic purity contribution requires source review
LC-MS/MS Bioanalysis Pharmacokinetics

Chromatographic Co-elution

Under reversed‑phase LC conditions, rac‑Vofopitant‑d3 co‑elutes with Vofopitant (retention time difference <0.02 min), whereas deuterated internal standards for other NK1 antagonists, such as Aprepitant‑d4 or Netupitant‑D6, exhibit distinct retention times due to their divergent chemical scaffolds (piperidinamine‑tetrazole vs. morpholine‑triazolone) [1]. This co‑elution ensures that the internal standard experiences the identical matrix‑induced ion suppression or enhancement as the analyte, a critical prerequisite for accurate quantification in biological fluids [2].

Chromatographic Co‑elution
Class‑level inference
Co‑elution with Vofopitant (Δt <0.1 min) vs structural analog Δt >1.5 min
Critical for matrix‑effect correction; analog ISTDs may introduce >30% bias
Retention difference based on typical gradient conditions; verify with your method
Bioanalysis LC-MS/MS Internal Standard

NK1 Receptor Binding Affinity

The parent compound Vofopitant (GR 205171) demonstrates high affinity for the human NK1 receptor with a pKi of 10.6 (Ki = 0.025 nM) [1]. This places it among the most potent NK1 antagonists ever characterized, exceeding the affinity of the clinically approved antiemetic Aprepitant (pKi = 9.7, Ki = 0.2 nM) [2]. While rac‑Vofopitant‑d3 is not intended for in vivo pharmacological studies, this potency underscores the critical need for a precisely matched internal standard when Vofopitant is used as a tool compound or reference in receptor occupancy and mechanistic investigations.

NK1 Receptor Binding Affinity
Cross‑study comparable
Vofopitant pKi = 10.6 (Ki = 0.025 nM) vs Aprepitant pKi = 9.7 (0.2 nM)
Exceptional analyte affinity demands matched ISTD for low‑level quantification
Binding data refer to parent compound; not a direct ISTD performance claim
NK1 Antagonist Receptor Binding Comparative Pharmacology

rac-Vofopitant-d3 Application Scenarios


PK/TK Bioanalysis

When conducting preclinical or clinical pharmacokinetic studies with Vofopitant, rac‑Vofopitant‑d3 serves as the indispensable internal standard for LC‑MS/MS quantification . The +3 Da mass shift and co‑elution with the analyte ensure accurate measurement of Vofopitant concentrations in plasma, urine, and tissue homogenates, even in the presence of complex biological matrices . Without a matched deuterated internal standard, matrix effects and variable recovery can introduce significant quantification errors, potentially invalidating regulatory submissions [1].

Metabolic Stability & ADME Assays

In hepatic microsomal or hepatocyte stability assays, rac‑Vofopitant‑d3 enables the precise determination of Vofopitant depletion rates . Because deuterated internal standards correct for ion suppression caused by co‑eluting matrix components (e.g., phospholipids), the calculated intrinsic clearance values are more reliable and reproducible than those obtained using analog internal standards .

Receptor Occupancy & Target Engagement

For ex vivo receptor occupancy studies using Vofopitant as a pharmacological probe, rac‑Vofopitant‑d3 is required for the accurate quantification of free drug concentrations in brain or peripheral tissue homogenates . This is particularly critical for correlating plasma exposure with NK1 receptor occupancy, given Vofopitant’s high affinity (pKi 10.6) and the low nanomolar concentrations expected in tissue samples .

Application
Selection Property
Validation Focus
Preclinical PK/TK Bioanalysis
Co‑eluting deuterated ISTD (+3 Da)
Method accuracy and precision in research matrices
Metabolic Stability & ADME Assays
Matrix‑effect correction capability
Reliable intrinsic clearance determination
Receptor Occupancy & Target Engagement
Identical matrix behavior in tissue homogenates
Low‑concentration quantification support

Technical Documentation Hub

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